molecular formula C15H11N5S B6173202 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole CAS No. 2226844-29-5

1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole

Cat. No.: B6173202
CAS No.: 2226844-29-5
M. Wt: 293.3
InChI Key:
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Description

1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole is a complex heterocyclic compound that incorporates multiple functional groups, including pyrimidine, thiazole, and benzodiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 1-methyl-2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:

Properties

CAS No.

2226844-29-5

Molecular Formula

C15H11N5S

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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